(2R, 3S)-3-methoxy-2-methylbutyric acid
Description
(2R,3S)-3-Methoxy-2-methylbutyric acid is a chiral carboxylic acid characterized by a methyl group at the C2 position and a methoxy group at the C3 position. Its stereochemistry (R configuration at C2 and S at C3) distinguishes it from structural isomers and enantiomers, influencing its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C6H12O3 |
|---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
(2R,3S)-3-methoxy-2-methylbutanoic acid |
InChI |
InChI=1S/C6H12O3/c1-4(6(7)8)5(2)9-3/h4-5H,1-3H3,(H,7,8)/t4-,5+/m1/s1 |
InChI Key |
BEGJUZBXLOOKOY-UHNVWZDZSA-N |
Isomeric SMILES |
C[C@H]([C@H](C)OC)C(=O)O |
Canonical SMILES |
CC(C(C)OC)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Isomers and Enantiomers
a. 2-Methylbutyric Acid (CAS 116-53-0)
- Structure : Lacks the methoxy group at C3; methyl group at C2.
- Properties : Lower molecular weight (116.16 g/mol vs. 146.18 g/mol for the target compound). Higher polarity due to the absence of the methoxy group, leading to stronger hydrogen bonding.
- Applications : Used as an intermediate in manufacturing under controlled conditions .
- Safety : Causes skin/eye irritation; requires similar handling precautions as other carboxylic acids .
b. (S)-(+)-2-Methylbutyric Acid (CAS 1730-91-2)
- Chirality : S-configuration at C2 (vs. R in the target compound).
- Implications : Enantiomeric differences may affect interactions in chiral environments (e.g., enzyme binding). Widely used in asymmetric synthesis .
Functional Group Analogs
a. Hydroxy-Substituted Acids
- Example: (2R)-2-Hydroxy-3-methylbutanoic acid () and (S)-3-Hydroxyisobutyric acid ().
- Key Differences : Hydroxy groups increase polarity and acidity compared to methoxy-substituted analogs.
- Applications : Hydroxy acids participate in metabolic pathways (e.g., valine catabolism) and are precursors for biodegradable polymers .
b. (2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic Acid (CAS 55780-90-0)
- Structure: Incorporates a Boc-protected amino group, unlike the target compound.
- Applications : Used in peptide synthesis as a chiral building block. The Boc group enhances solubility and stability during reactions .
Deuterated Derivatives
- Examples : 3-Methylbutyric-2,2-d2 acid (CAS 95927-02-9) and 3-Methylbutyric-d9 acid (CAS 344298-81-3).
- Key Features : Deuterium substitution alters molecular weight and vibrational modes, making these isotopologues valuable in NMR and metabolic studies.
- Cost: Deuterated compounds are significantly more expensive (e.g., ¥30,800–¥44,000/g) compared to non-deuterated analogs .
Physicochemical Properties
- Boiling Point/Solubility : The methoxy group in the target compound likely reduces boiling point compared to hydroxy analogs (due to weaker hydrogen bonding) but increases lipophilicity, enhancing membrane permeability.
- Acidity : The electron-donating methoxy group may slightly decrease acidity (higher pKa) compared to hydroxy or unsubstituted carboxylic acids.
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